Chemical Structure, Physical Properties, and Synthetic Utility of Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: A Technical Whitepaper
Chemical Structure, Physical Properties, and Synthetic Utility of Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the 1,2-diazine (pyridazine) scaffold has emerged as a privileged structure due to its unique electronic properties, high aqueous solubility, and ability to participate in diverse hydrogen-bonding networks. Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate represents a highly versatile building block within this chemical space. By coupling the electron-deficient pyridazine core with an electron-donating piperidine ring and an electron-withdrawing methyl ester, this molecule forms a "push-pull" electronic system.
This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic protocol governed by Nucleophilic Aromatic Substitution (SNAr), and its downstream utility in drug discovery—particularly in the design of enzyme inhibitors targeting Autotaxin and dCTP pyrophosphatase 1[1][2].
Structural and Physicochemical Profiling
Electronic and Structural Dynamics
The core of the molecule is the pyridazine ring. The presence of two adjacent nitrogen atoms creates a strong dipole moment and significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
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C3 Position: Substituted with a methyl carboxylate group. This electron-withdrawing group (EWG) further depletes electron density from the aromatic ring via resonance, highly activating the para-like C6 position toward nucleophilic attack.
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C6 Position: Substituted with a piperidin-1-yl moiety. The lone pair on the piperidine nitrogen delocalizes into the electron-deficient pyridazine ring, creating a highly stable, conjugated push-pull system.
Quantitative Physicochemical Data
To facilitate rational drug design and formulation, the predicted physicochemical properties of Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate are summarized below. These parameters dictate its pharmacokinetic potential (e.g., blood-brain barrier penetration and oral bioavailability).
| Property | Value | Chemoinformatic Rationale |
| Molecular Formula | C11H15N3O2 | Derived from pyridazine core + piperidine + methyl ester. |
| Molecular Weight | 221.26 g/mol | Optimal for fragment-based or lead-oriented synthesis (<300 Da). |
| Topological Polar Surface Area (TPSA) | ~55.32 Ų | Pyridazine (25.78) + Piperidine N (3.24) + Ester (26.30). Ideal for membrane permeability. |
| LogP (Calculated) | 1.60 – 1.90 | Balances the lipophilic piperidine with the polar 1,2-diazine core. |
| H-Bond Donors (HBD) | 0 | Lack of N-H or O-H bonds enhances lipophilicity and passive diffusion. |
| H-Bond Acceptors (HBA) | 5 | Two pyridazine Ns, one piperidine N, two ester Os. |
Synthetic Methodology: Self-Validating SNAr Protocol
The most efficient route to synthesize Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is via a Nucleophilic Aromatic Substitution (SNAr) using Methyl 6-chloropyridazine-3-carboxylate[3] and piperidine.
Mechanistic Rationale
The SNAr reaction on a pyridazine ring is highly favored due to the "aza-activation" effect. The adjacent nitrogens act as an electron sink, stabilizing the anionic Meisenheimer intermediate. The C3 methyl ester further stabilizes this transition state through inductive and resonance electron withdrawal.
Step-by-Step Protocol
The following protocol is designed as a self-validating system, ensuring that intermediate completion and byproduct clearance can be monitored in real-time.
Reagents:
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Methyl 6-chloropyridazine-3-carboxylate (1.0 eq, Electrophile)
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Piperidine (1.2 eq, Nucleophile)
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Potassium Carbonate (K2CO3) (2.0 eq, Base)
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Acetonitrile (MeCN) (Solvent, 0.2 M)
Step 1: Reaction Assembly
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Dissolve Methyl 6-chloropyridazine-3-carboxylate in anhydrous MeCN. Causality: MeCN is a polar aprotic solvent that perfectly stabilizes the highly polar Meisenheimer transition state without participating in hydrogen bonding that would dampen the nucleophile's reactivity.
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Add finely powdered K2CO3. Causality: A mild, insoluble inorganic base is chosen to scavenge the HCl byproduct. Using a stronger base (like NaOH) would risk hydrolyzing the methyl ester to a carboxylic acid.
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Add piperidine dropwise at room temperature, then elevate the temperature to 80°C under a nitrogen atmosphere.
Step 2: In-Process Monitoring (Self-Validation)
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Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1) and LC-MS. The starting material (electrophile) will appear as a distinct UV-active spot. The product will elute with a higher retention factor (Rf) due to the lipophilic piperidine ring replacing the polar C-Cl bond.
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The reaction is deemed complete when the starting material mass (m/z = 172[M+H]⁺) is entirely replaced by the product mass (m/z = 222 [M+H]⁺).
Step 3: Workup and Purification
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Cool the mixture to room temperature and filter off the inorganic salts (KCl and unreacted K2CO3).
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Concentrate the filtrate in vacuo.
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Redissolve the crude residue in Dichloromethane (DCM) and wash with 0.1 M HCl (aqueous). Causality: The mild acidic wash protonates any residual unreacted piperidine, partitioning it into the aqueous layer while the target product (which is less basic due to the electron-withdrawing pyridazine) remains in the organic layer.
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Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography.
Fig 1. SNAr workflow for Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate synthesis.
Pharmacological & Biological Relevance
The fusion of a piperidine ring with a pyridazine core is not merely a structural novelty; it is a highly validated pharmacophore in modern drug discovery.
Enzyme Inhibition Profiles
Pyridazine-piperidine and pyridazine-piperazine derivatives have demonstrated profound efficacy as enzyme inhibitors. For instance, similar scaffolds have been identified as potent inhibitors of human dCTP pyrophosphatase 1 , an enzyme heavily implicated in cancer cell survival and proliferation[1]. The piperidine ring occupies hydrophobic pockets within the enzyme's active site, while the pyridazine nitrogens engage in critical hydrogen bonding with active-site residues[4].
Autotaxin (ATX) Modulation
Recent patent literature highlights the use of piperidine-pyridazine derivatives in the inhibition of Autotaxin (ATX)[2]. ATX is a secreted enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA signaling cascades are primary drivers of fibrotic diseases, inflammatory responses, and tumor metastasis[2]. The methyl ester group at the C3 position of our title compound serves as an excellent synthetic handle; it can be readily hydrolyzed to a carboxylic acid or converted into an amide to fine-tune the molecule's binding affinity to the ATX catalytic domain.
Fig 2. Inhibition of the Autotaxin-LPA signaling pathway by pyridazine derivatives.
Conclusion
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a structurally elegant, synthetically accessible, and pharmacologically promising compound. By leveraging robust SNAr chemistry, researchers can rapidly generate this core and utilize its C3-ester handle for extensive structure-activity relationship (SAR) studies. Its optimal physicochemical properties (LogP ~1.7, TPSA ~55 Ų) make it a prime candidate for integration into lead optimization pipelines targeting complex enzymatic pathways like Autotaxin and dCTP pyrophosphatase 1.
References
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Journal of Medicinal Chemistry (ACS Publications). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Retrieved from [Link]
- Google Patents. KR102524669B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. KR102524669B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same - Google Patents [patents.google.com]
- 3. Pyridazine compounds [m.chemicalbook.com]
- 4. Buy Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate | 1179127-07-1 [smolecule.com]
